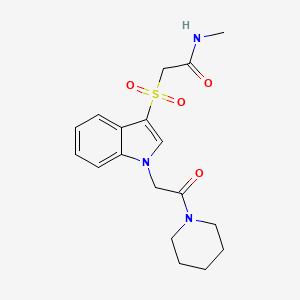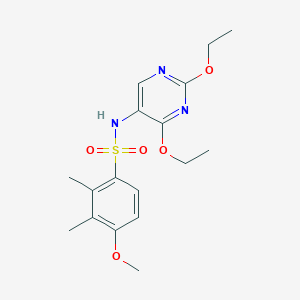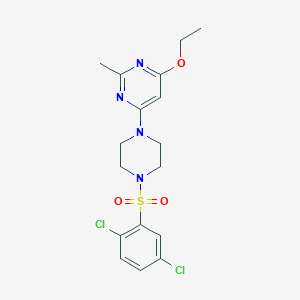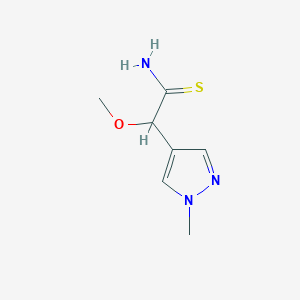
N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Pharmacokinetics of Related Compounds
- Bilastine, an antihistamine, shares a similar chemical structure with N-methyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide. It is utilized for alleviating symptoms of hay fever, chronic urticaria, and other allergic rhinitis types. The chemical features of Bilastine, including its hydrophilic carboxylic substituent, contribute to its longer duration of action due to potent binding affinity to the H1 receptor. Analytical and bioanalytical methods used for the estimation of Bilastine from various scientific articles have been summarized, demonstrating the relevance of such compounds in medicinal chemistry and pharmacokinetics (Sanjay Sharma et al., 2021).
Piperidine Alkaloids in Medicinal Research
- Piperidine alkaloids, structurally related to the piperidine moiety in this compound, have garnered significant interest in drug research due to their broad therapeutic applications. These compounds have been explored for various clinical applications, including neurological disorders like epilepsy and schizophrenia, based on their role in producing new therapeutic profiles (L. Singh et al., 2021).
Cytochrome P450 Isoform Inhibition
- Research on chemical inhibitors of cytochrome P450 isoforms, including compounds structurally similar to this compound, highlights the critical role of specific isoforms in drug metabolism and potential drug–drug interactions. The selectivity of these inhibitors aids in the precise targeting of various CYP isoforms, impacting the metabolism of a diverse number of drugs (S. C. Khojasteh et al., 2011).
Biological Effects of Acetamide Derivatives
- Studies on acetamide and its derivatives, including N-methyl and dimethyl variants, reveal significant insights into their biological effects and commercial importance. These investigations have contributed to understanding the toxicology and potential environmental impacts of these compounds, highlighting their relevance in both industrial applications and scientific research (G. Kennedy, 2001).
NMDA Receptor Trafficking
- NMDA receptors, critical for excitatory neurotransmission in the mammalian central nervous system, share a relationship with compounds like this compound due to their impact on synaptic function and potential therapeutic applications. Research into the molecular mechanisms of NMDA receptor biosynthesis, transport, and synaptic incorporation offers valuable insights into the treatment of psychiatric and neurological diseases (M. Horak et al., 2014).
Propriétés
IUPAC Name |
N-methyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-19-17(22)13-26(24,25)16-11-21(15-8-4-3-7-14(15)16)12-18(23)20-9-5-2-6-10-20/h3-4,7-8,11H,2,5-6,9-10,12-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANESAOCUTDNSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2599744.png)

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2599748.png)



![Ethyl 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2599755.png)
![[(Z)-[3-(Acetylcarbamoyl)-6-bromochromen-2-ylidene]amino] acetate](/img/structure/B2599756.png)


![N-(4-acetamidophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2599760.png)
![[(4-butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2599762.png)

